molecular formula C10H13N3O2 B14633647 4-(Aminoiminomethyl)phenylalanine CAS No. 52820-75-4

4-(Aminoiminomethyl)phenylalanine

Cat. No.: B14633647
CAS No.: 52820-75-4
M. Wt: 207.23 g/mol
InChI Key: XPRCPVGCTGELMN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminoiminomethyl)phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an aminoiminomethyl group attached to the phenyl ring of phenylalanine. Phenylalanine itself is a precursor for several important biomolecules, including neurotransmitters like dopamine and norepinephrine .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Aminoiminomethyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

4-(Aminoiminomethyl)phenylalanine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(Aminoiminomethyl)phenylalanine is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar amino acids .

Properties

CAS No.

52820-75-4

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-2-amino-3-(4-carbamimidoylphenyl)propanoic acid

InChI

InChI=1S/C10H13N3O2/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H3,12,13)(H,14,15)/t8-/m0/s1

InChI Key

XPRCPVGCTGELMN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=N)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.